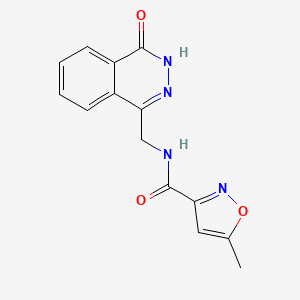
5-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to DNA damage accumulation in the cells.
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA single-strand breaks. In response to these breaks, cells activate the base excision repair pathway, a biochemical pathway responsible for repairing damaged DNA during the cell cycle. When this pathway is disrupted, it can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to DNA damage accumulation and ultimately cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances can affect the compound’s metabolism and excretion .
Properties
IUPAC Name |
5-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-8-6-11(18-21-8)14(20)15-7-12-9-4-2-3-5-10(9)13(19)17-16-12/h2-6H,7H2,1H3,(H,15,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYUZFPMVHYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2851865.png)
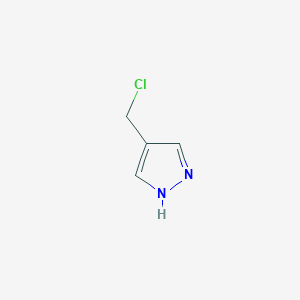

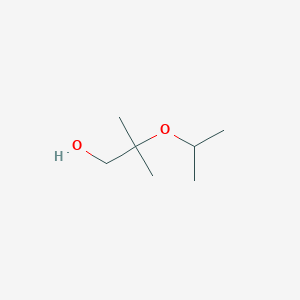
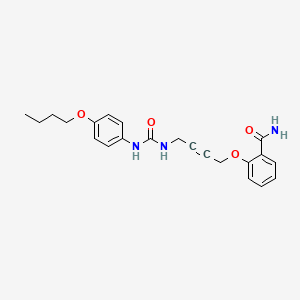

![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2851877.png)
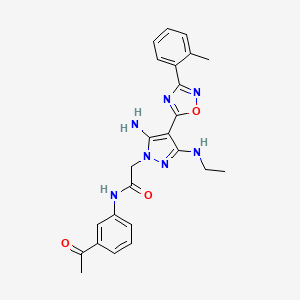
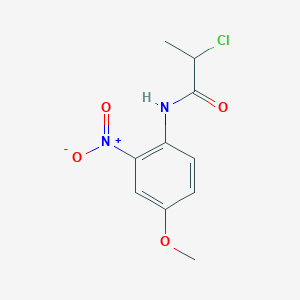
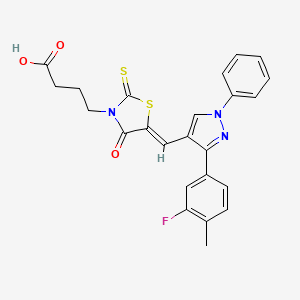
![5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2851886.png)
![2-[(Propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B2851887.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2851888.png)
